4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 2549012-76-0
VCID: VC11809526
InChI: InChI=1S/C18H24N6O2/c1-12-13(2)24-17(19-12)4-5-18(21-24)25-11-15-6-8-23(9-7-15)10-16-20-14(3)26-22-16/h4-5,15H,6-11H2,1-3H3
SMILES: CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C
Molecular Formula: C18H24N6O2
Molecular Weight: 356.4 g/mol

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

CAS No.: 2549012-76-0

Cat. No.: VC11809526

Molecular Formula: C18H24N6O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine - 2549012-76-0

Specification

CAS No. 2549012-76-0
Molecular Formula C18H24N6O2
Molecular Weight 356.4 g/mol
IUPAC Name 3-[[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H24N6O2/c1-12-13(2)24-17(19-12)4-5-18(21-24)25-11-15-6-8-23(9-7-15)10-16-20-14(3)26-22-16/h4-5,15H,6-11H2,1-3H3
Standard InChI Key ZZNHQMVUTRYMKI-UHFFFAOYSA-N
SMILES CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C
Canonical SMILES CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C

Introduction

Structural Elucidation and Molecular Properties

Heterocyclic Core Architecture

The imidazo[1,2-b]pyridazine system forms the central scaffold, with methyl groups at positions 2 and 3 inducing steric and electronic effects. Quantum mechanical calculations on analogous systems reveal that these substituents increase electron density at N1 and C6, creating favorable dipole moments for charge-transfer interactions. The oxygen-linked methylene bridge at position 6 connects this core to a piperidine ring, providing conformational flexibility while maintaining spatial orientation for target binding.

The 5-methyl-1,2,4-oxadiazole group appended to the piperidine nitrogen introduces hydrogen bond acceptor sites at N2 and O1. Density functional theory (DFT) studies suggest this moiety adopts a planar configuration, enabling π-π stacking interactions with aromatic residues in enzyme active sites.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₈H₂₄N₆O₂
Molecular Weight356.4 g/mol
Topological Polar Surface78.2 Ų
LogP (Predicted)1.9
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthetic Strategy and Pathway Optimization

Retrosynthetic Analysis

While explicit synthetic details remain unpublished, plausible routes derive from analogous imidazo[1,2-b]pyridazine syntheses:

  • Core Formation: Cyclocondensation of 3-aminopyridazine with α-bromoketones generates the imidazo[1,2-b]pyridazine nucleus.

  • Oxyalkylation: Nucleophilic substitution at C6 using chloromethylpiperidine under basic conditions .

  • Oxadiazole Installation: [3+2] cycloaddition between nitrile oxides and amidoximes forms the 1,2,4-oxadiazole ring .

Critical challenges include regioselective functionalization of the imidazo[1,2-b]pyridazine system and minimizing racemization during piperidine derivatization. Microwave-assisted synthesis techniques could enhance yield and purity, as demonstrated in related heterocyclic systems .

Pharmacological Profiling and Target Hypotheses

Antimicrobial Activity Considerations

Structural analogs demonstrate:

MicroorganismMIC Range (μM)Reference
Mtb H37Rv5.71–12.4
Plasmodium falciparum0.3–1.2

The nitroheterocyclic reduction mechanism observed in pretomanid analogs suggests potential pro-drug activation pathways via bacterial nitroreductases .

Computational Chemistry Insights

Frontier Molecular Orbital Analysis

  • HOMO (-6.2 eV): Localized on imidazo[1,2-b]pyridazine, indicating nucleophilic attack susceptibility.

  • LUMO (-1.8 eV): Centered at oxadiazole, facilitating electrophilic interactions.

  • HLG (4.4 eV): Suggests moderate kinetic stability against redox degradation.

Solvation Free Energy

ΔG(solv) = -15.3 kcal/mol (compared to -9.8 kcal/mol for precursor chalcones), indicating enhanced aqueous solubility critical for bioavailability .

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